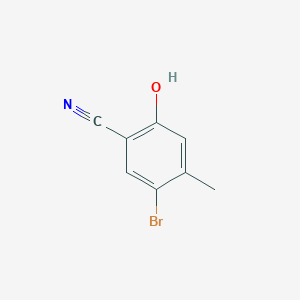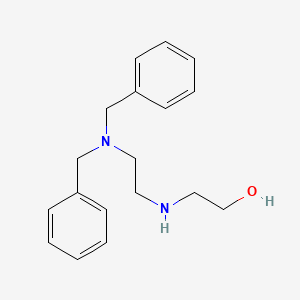
2-acetylthiophene-3-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetylthiophene-3-carboxylic acid is an organosulfur compound with the molecular formula C7H6O3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetylthiophene-3-carboxylic acid typically involves the acetylation of thiophene derivatives. One common method is the reaction of thiophene with acetyl chloride in the presence of a Lewis acid catalyst such as stannic chloride . This reaction yields 2-acetylthiophene, which can then be further carboxylated to produce this compound.
Industrial Production Methods: Industrial production of thiophene derivatives often employs large-scale organic synthesis techniques. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are some of the notable methods used for producing thiophene derivatives .
化学反応の分析
Types of Reactions: 2-Acetylthiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
科学的研究の応用
2-Acetylthiophene-3-carboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-acetylthiophene-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and modulation of cellular signaling pathways. Specific molecular targets and pathways are still under investigation, but its structural similarity to other biologically active thiophene derivatives suggests potential interactions with key biological molecules .
類似化合物との比較
- Thiophene-2-carboxylic acid
- Thiophene-2-acetic acid
- 2-Acetylthiophene
Comparison: 2-Acetylthiophene-3-carboxylic acid is unique due to the presence of both an acetyl group and a carboxylic acid group on the thiophene ringCompared to thiophene-2-carboxylic acid and thiophene-2-acetic acid, it offers additional synthetic versatility and potential biological activity .
特性
CAS番号 |
7224-15-9 |
|---|---|
分子式 |
C7H6O3S |
分子量 |
170.19 g/mol |
IUPAC名 |
2-acetylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C7H6O3S/c1-4(8)6-5(7(9)10)2-3-11-6/h2-3H,1H3,(H,9,10) |
InChIキー |
RXSKHZBYERBZRY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=CS1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-(3-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B13941664.png)
![1,3,2-Dioxaborolane, 2-[4-chloro-2-(difluoromethoxy)-6-fluorophenyl]-4,4,5,5-tetramethyl-](/img/structure/B13941668.png)
![4-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]butan-1-ol](/img/structure/B13941672.png)



